molecular formula C10H8ClNO2 B2619325 6-Methoxy-1H-indole-3-carbonyl chloride CAS No. 1260836-61-0

6-Methoxy-1H-indole-3-carbonyl chloride

Cat. No.: B2619325
CAS No.: 1260836-61-0
M. Wt: 209.63
InChI Key: QQJHGCVFANKAKK-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indole-3-carbonyl chloride is an indole derivative characterized by a methoxy group (-OCH₃) at the 6-position of the indole ring and a reactive carbonyl chloride (-COCl) group at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fluorescent probes. The carbonyl chloride group enhances its electrophilicity, making it highly reactive toward nucleophiles such as amines, alcohols, and thiols, enabling facile formation of amides, esters, or thioesters .

Properties

IUPAC Name

6-methoxy-1H-indole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-6-2-3-7-8(10(11)13)5-12-9(7)4-6/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJHGCVFANKAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1H-indole-3-carbonyl chloride typically involves the introduction of the methoxy group and the carbonyl chloride group onto the indole ring. One common method involves the reaction of 6-methoxyindole with oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-indole-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The methoxy and carbonyl chloride groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

The following table and analysis compare 6-Methoxy-1H-indole-3-carbonyl chloride with structurally related indole compounds, emphasizing substituent positions, functional groups, and applications.

Compound Substituents Functional Groups Molecular Weight Key Applications/Reactivity Reference
This compound 6-OCH₃, 3-COCl Carbonyl chloride ~209.6 g/mol¹ Intermediate for amide/ester synthesis
Methyl 2-Chloro-1H-indole-3-carboxylate 2-Cl, 3-COOCH₃ Ester, chloro ~223.6 g/mol Halogenation studies, heterocyclic chemistry
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH Carboxylic acid, chloro ~253.7 g/mol Pharmaceutical R&D (structure-activity studies)
6-(2-Azidoethoxy)-1H-indole 6-OCH₂CH₂N₃ Azide, ether ~218.2 g/mol Click chemistry, bioconjugation
7-Methoxy-1H-indole-3-carboxylic acid 7-OCH₃, 3-COOH Carboxylic acid ~191.2 g/mol Fluorescent probe synthesis
6-Methoxy-N,N-Diisopropyltryptamine HCl 6-OCH₃, N,N-diisopropyl, 3-CH₂NH₂·HCl Amine hydrochloride ~310.9 g/mol Neuropharmacology (serotonergic activity)

¹Calculated based on formula C₁₀H₈ClNO₂.

Key Comparative Insights:

Substituent Position and Reactivity The 6-methoxy group in the target compound distinguishes it from analogs like 7-methoxy-1H-indole-3-carboxylic acid (). Positional isomerism significantly impacts electronic properties: the 6-methoxy group in the target compound may enhance electron density at the 3-position, favoring nucleophilic acyl substitution reactions . Methyl 2-Chloro-1H-indole-3-carboxylate () demonstrates how halogen placement (2-Cl vs. 6-OCH₃) alters steric and electronic profiles.

Functional Group Versatility

  • The carbonyl chloride group in the target compound offers broader synthetic utility than carboxylic acids (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid , ) or esters. For example, it can directly form amides without requiring coupling reagents .
  • 6-(2-Azidoethoxy)-1H-indole () highlights the use of azides for click chemistry, a pathway less accessible to the target compound unless further functionalized.

Pharmacological Relevance

  • While the target compound is primarily a synthetic intermediate, 6-Methoxy-N,N-Diisopropyltryptamine HCl () illustrates the bioactivity of methoxy-substituted indoles. The 6-methoxy group in both compounds may influence receptor binding, though the target’s carbonyl chloride limits direct pharmacological use.

Similarly, the target compound’s carbonyl chloride group necessitates handling in inert atmospheres to avoid hydrolysis or exothermic reactions .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for preparing 6-Methoxy-1H-indole-3-carbonyl chloride with high purity?

  • Methodology : Begin with 6-methoxy-1H-indole-3-carboxylic acid as the precursor. Chlorination is typically achieved using oxalyl chloride (ClCO)₂O or thionyl chloride (SOCl₂) in anhydrous dichloromethane or toluene under reflux. A catalytic amount of dimethylformamide (DMF) can accelerate the reaction. Ensure strict moisture control via inert atmosphere (e.g., N₂ or Ar) to prevent hydrolysis. Post-reaction, purify the product via recrystallization (using hexane/ethyl acetate) or silica-gel column chromatography (eluent: gradient of ethyl acetate in hexane) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) to confirm the methoxy (δ ~3.8–4.0 ppm), indole backbone, and carbonyl chloride (C=O, δ ~160–170 ppm) groups.
  • IR Spectroscopy : Strong absorbance at ~1750–1800 cm⁻¹ (C=O stretch) and ~550–600 cm⁻¹ (C-Cl stretch).
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement. Single crystals can be grown via slow evaporation in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How to resolve contradictory data in reaction yields when using this compound as an intermediate in multi-step syntheses?

  • Methodology :

  • Byproduct Analysis : Use HPLC or LC-MS to identify side products (e.g., hydrolyzed carboxylic acid or dimerization byproducts).
  • Reaction Optimization : Systematically vary temperature, solvent polarity, and stoichiometry of nucleophiles (e.g., amines, alcohols).
  • Computational Modeling : Apply DFT calculations to predict reactive intermediates and transition states, which can guide experimental adjustments .

Q. What mechanistic insights explain the reactivity of the carbonyl chloride group in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent dielectric constant, nucleophile concentration) to deduce rate-limiting steps.
  • Electron-Deficient Indole Core : The methoxy group at the 6-position is electron-donating, but the indole’s aromatic system and carbonyl chloride create localized electron deficiency, enhancing electrophilicity.
  • Competitive Pathways : Compare acyl substitution (e.g., amide formation) vs. indole ring functionalization (e.g., electrophilic aromatic substitution) using trapping agents or isotopic labeling .

Q. How to address discrepancies in reported melting points or spectral data for this compound?

  • Methodology :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. Reprecipitate the compound to remove residual solvents.
  • Standardized Conditions : Compare melting points using differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5°C/min).
  • Crystallographic Validation : Cross-reference with single-crystal data (e.g., CCDC entries) to confirm structural consistency .

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